Milk-Ejection and Uterotonic Potency: [Trp²]Oxytocin vs. Native Oxytocin (Direct Head-to-Head)
[Trp²]oxytocin was directly compared against native oxytocin in parallel bioassays. It exhibited approximately 0.1% of the potency of oxytocin in both milk-ejection and uterotonic biological activities [1]. This 1000-fold reduction establishes [Trp²]oxytocin as a substantially attenuated agonist, suitable as a negative control or as a scaffold for further modifications that restore potency.
| Evidence Dimension | Pharmacological potency (milk-ejection and uterotonic activity) |
|---|---|
| Target Compound Data | Approximately 0.1% of oxytocin potency in both milk-ejection and uterotonic assays |
| Comparator Or Baseline | Native oxytocin: ~500 U/mg (reference standard, 100% potency) |
| Quantified Difference | ~1000-fold reduction in potency for [Trp²]oxytocin relative to native oxytocin |
| Conditions | Milk-ejection assay (mammary gland) and uterotonic assay (rat uterus); Ferrier & Branda, Can J Biochem, 1976 |
Why This Matters
Researchers procuring this compound for pharmacological studies must know that it is essentially a functionally silent oxytocin analog, not a substitute for native oxytocin in receptor activation experiments.
- [1] Ferrier BM, Branda LA. Synthesis and some pharmacological properties of (2-tryptophan)-oxytocin. Can J Biochem. 1976 May;54(5):512-6. doi:10.1139/o76-074. PMID: 1276976. View Source
